molecular formula C18H14FN3O3S B2410444 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide CAS No. 897612-31-6

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2410444
CAS No.: 897612-31-6
M. Wt: 371.39
InChI Key: JGJDMVJRQWIVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-fluorophenyl group, a thiazole ring, and a nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For example, 4-fluorophenacyl bromide can react with thiourea to form 2-(4-fluorophenyl)thiazole.

    Alkylation: The thiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

    Amidation: The final step involves the reaction of the alkylated thiazole with 3-nitrobenzoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of 3-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent due to the biological activity of thiazole derivatives.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)thiazole: Lacks the ethylamine and nitrobenzamide moieties.

    N-(2-(2-phenylthiazol-4-yl)ethyl)-3-nitrobenzamide: Similar structure but without the fluorine atom on the phenyl ring.

    N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide is unique due to the presence of the 4-fluorophenyl group, which can influence its biological activity and pharmacokinetic properties. The combination of the thiazole ring, ethylamine side chain, and nitrobenzamide moiety contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-14-6-4-12(5-7-14)18-21-15(11-26-18)8-9-20-17(23)13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDMVJRQWIVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.